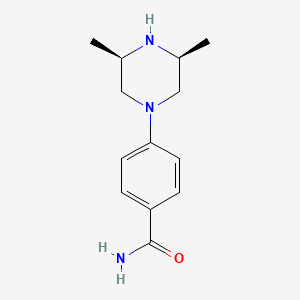
rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide: is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a benzamide moiety
Preparation Methods
The synthesis of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under controlled conditions.
Substitution with Methyl Groups: The piperazine ring is then substituted with methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide.
Coupling with Benzamide: The final step involves coupling the substituted piperazine ring with benzoyl chloride to form the benzamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction efficiency.
Scientific Research Applications
rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the brain, leading to its potential therapeutic effects .
Comparison with Similar Compounds
rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide can be compared with other similar compounds, such as:
rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzenamine: This compound has a similar structure but lacks the benzamide moiety, which may result in different chemical and biological properties.
rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzylamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and benzamide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C13H19N3O/c1-9-7-16(8-10(2)15-9)12-5-3-11(4-6-12)13(14)17/h3-6,9-10,15H,7-8H2,1-2H3,(H2,14,17)/t9-,10+ |
InChI Key |
GLSDOUFKDCIDBA-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



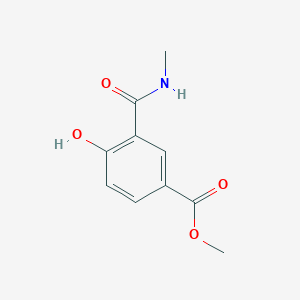
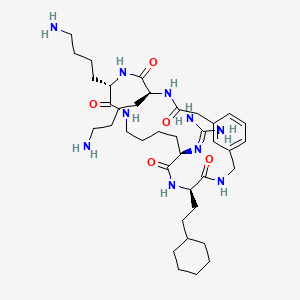
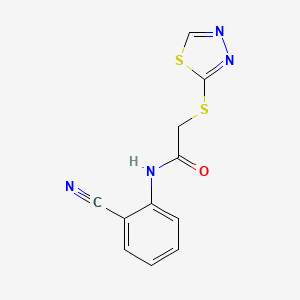
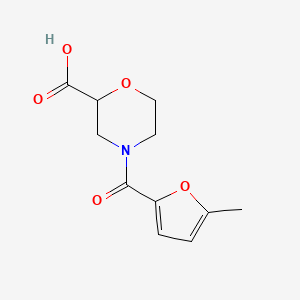
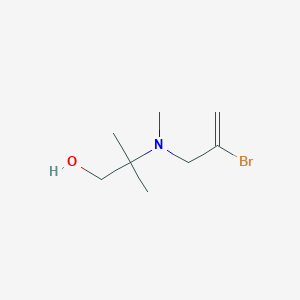
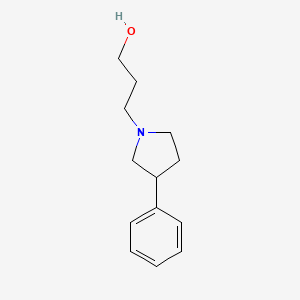
![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

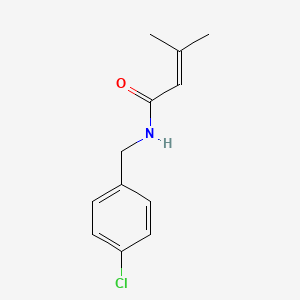
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
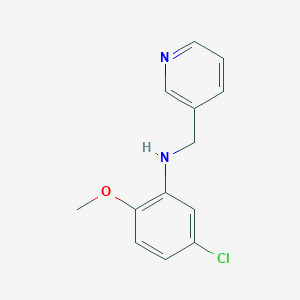
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
